- Home

- search for "b11920541"

Sorry, we couldn't find anything regarding "

b11920541

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

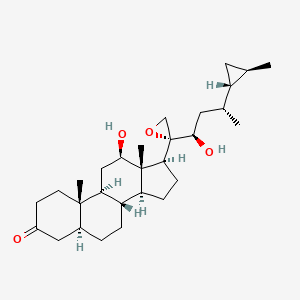

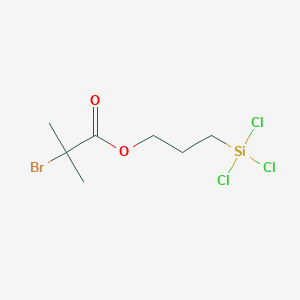

![Methyl iodide, [14C]](/img/structure/B100923.png)